8-Iodonaphthalene-1-carbonyl chloride

Overview

Description

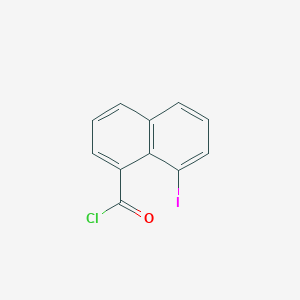

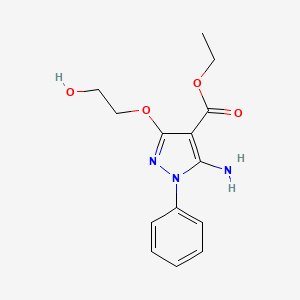

8-Iodonaphthalene-1-carbonyl chloride is a chemical compound used in scientific research . It has a molecular formula of C11H6ClIO and a molecular weight of 316.521 . It is a versatile material that exhibits perplexing properties and offers burstiness in its applications, making it invaluable for various studies and experiments.

Molecular Structure Analysis

The molecular structure of this compound consists of a carbonyl group (C=O) and a chloride atom attached to a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The iodine atom is attached at the 8th position of the naphthalene ring .

Scientific Research Applications

1. Regioselective Synthesis and Substitution Patterns

- Iodonium ions, o-alkynyl-substituted carbonyl compounds, and alkynes can react to yield 1-iodonaphthalene derivatives with unique substitution patterns. This metal-free process occurs at room temperature and offers regioselective production of the desired derivatives. This approach also extends to the formation of related naphthyl ketone derivatives when alkenes are used instead of acetylenes (Barluenga et al., 2003).

2. Use in Iodobenzannulation and Heterocyclization

- A novel iodobenzannulation of yne-allenones mediated by I2 has been developed, leading to the formation of 4-iodonaphthalen-1-ols. These compounds have shown promise as reliable coupling reagents, offering a pathway to unexpected 1,2-carbonyls and 3-(quinoxalin-2-yl)naphthalen-1-ols through various palladium-catalyzed reactions (Li et al., 2018).

3. Synthesis of High Specific Activity Compounds

- The synthesis of [14C-carboxyl] 1,8-naphthalic anhydride from 8-bromo-1-iodonaphthalene has been reported. This method, involving carbonation of the corresponding Grignard reagent, results in a high specific activity compound, useful in various research applications (Tanaka et al., 1984).

4. Polarographic Behavior Analysis

- The polarographic behavior of 2-iodonaphthalene in different solvents has been studied, providing insights into the electrochemical properties of organic iodocompounds. Such studies are crucial for understanding the redox behavior and potential applications of these compounds in various chemical reactions (Ramanathan & Subrahmanya, 1958).

5. Triplet Lifetimes and Photophysics

- Research into the triplet lifetimes of iodonaphthalene and iodobiphenyl, particularly in relation to temperature changes, has been conducted. This study contributes to a better understanding of the photophysics of these compounds, which can be useful in photodynamic therapy and other light-induced chemical processes (Grieser & Thomas, 1980).

6. Domino Synthesis Processes

- A CuO/I2-mediated domino process has been established for the synthesis of 2-aroyl-3-hydroxy-4-iodonaphthalenes. This innovative strategy involves multiple steps like methyl iodination, carbon–carbon double bond isomerization, and 6π-electrocyclization, demonstrating the compound's versatility in organic synthesis (Cai et al., 2015).

Safety and Hazards

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and applications of 8-Iodonaphthalene-1-carbonyl chloride. For instance, a study on the synthesis and crystallography of 8-halonaphthalene-1-carbonitriles and naphthalene-1,8-dicarbonitrile suggests potential future directions in the synthesis of related compounds . Another study on the oxidation of olefins to carbonyl compounds provides insights into potential future directions in the field of organic chemistry .

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure with 8-iodonaphthalene-1-carbonyl chloride, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

It’s worth noting that indole derivatives have been shown to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in scientific research , suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Carbonyl compounds, such as 8-Iodonaphthalene-1-carbonyl chloride, are known to be electrophilic, making them great targets for attack by electron-rich nucleophilic groups

Temporal Effects in Laboratory Settings

It is known that the compound is used in scientific research , suggesting that it may have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

It is known that the compound is used in scientific research , suggesting that it may have threshold effects and potentially toxic or adverse effects at high doses

Metabolic Pathways

Carbonyl compounds, such as this compound, are known to be involved in various biochemical reactions

Transport and Distribution

It is known that the compound is used in scientific research , suggesting that it may interact with various transporters or binding proteins

Subcellular Localization

It is known that the compound is used in scientific research , suggesting that it may be directed to specific compartments or organelles

Properties

IUPAC Name |

8-iodonaphthalene-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClIO/c12-11(14)8-5-1-3-7-4-2-6-9(13)10(7)8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSAXFRCPZUNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)Cl)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4,4-trifluoro-3-butenyl)sulfonyl]-1H-pyrazol-5-ol](/img/structure/B3124923.png)

![6-hydroxy-2-phenyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B3124953.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3124983.png)

![N-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3124991.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-oxobutanamide](/img/structure/B3124995.png)

![methyl 2-[(4-chlorophenyl)carbamoylamino]-6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125000.png)

![Methyl 2-[(2-chlorobenzoyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125003.png)

![N'-[6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3125008.png)

![Methyl 6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(methylsulfonyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3125012.png)